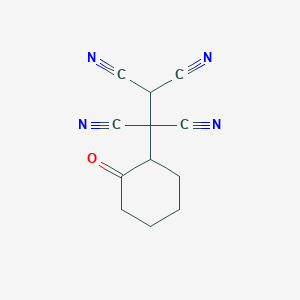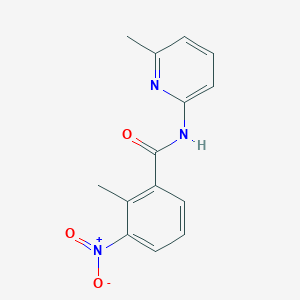
1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile is a complex organic compound known for its unique structure and reactivity It is characterized by the presence of a cyclohexanone moiety attached to an ethane backbone with four nitrile groups
Preparation Methods
The synthesis of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclohexanone with tetracyanoethylene (TCNE). The reaction proceeds under mild conditions, often in the presence of a base such as ammonium acetate, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common reagents used in these reactions include crotonic aldehyde, cinnamic aldehyde, and 2-furylacrolein. The major products formed from these reactions are often complex cyclic structures, such as 8a-hydroxyhexahydro-2H-chromene-3,3,4,4-tetracarbonitrile .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile exerts its effects involves the interaction of its nitrile groups with various molecular targets. These interactions can lead to the formation of stable complexes or reactive intermediates, which then participate in further chemical transformations .
Comparison with Similar Compounds
1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile can be compared to other tetracarbonitrile compounds, such as 4-oxoalkane-1,1,2,2-tetracarbonitriles. While these compounds share similar structural features, this compound is unique due to its cyclohexanone moiety, which imparts distinct reactivity and properties .
Similar compounds include:
- 4-oxoalkane-1,1,2,2-tetracarbonitriles
- Tricyanofuran (TCF) derivatives
- Tricyanopyrrole (TCP) derivatives
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4O/c13-5-9(6-14)12(7-15,8-16)10-3-1-2-4-11(10)17/h9-10H,1-4H2 |
InChI Key |
HVJYEOWROHMUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)
![N-tert-butyl-2-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11095345.png)
![(2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11095356.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11095361.png)
![3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole](/img/structure/B11095367.png)
![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)

![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)
![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)
![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)
![1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B11095399.png)

![5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11095406.png)
